molecular formula C10H6BrF3N2 B1526585 4-bromo-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole CAS No. 1203556-18-6

4-bromo-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole

Cat. No.: B1526585
CAS No.: 1203556-18-6
M. Wt: 291.07 g/mol
InChI Key: LMPAUJFYIDBMTG-UHFFFAOYSA-N
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Description

4-Bromo-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole (CAS: 1203556-18-6) is a brominated pyrazole derivative featuring a trifluoromethylphenyl substituent at the 1-position and a bromine atom at the 4-position. Its molecular formula is C₁₀H₆BrF₃N₂, with a molecular weight of 291.07 g/mol. This compound is primarily used in medicinal chemistry and materials science due to the electron-withdrawing trifluoromethyl group and bromine atom, which enhance stability and modulate reactivity . Safety data indicate hazards such as acute toxicity (H302), skin irritation (H315), and respiratory sensitization (H335), necessitating careful handling .

Properties

IUPAC Name

4-bromo-1-[4-(trifluoromethyl)phenyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3N2/c11-8-5-15-16(6-8)9-3-1-7(2-4-9)10(12,13)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPAUJFYIDBMTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications based on recent research findings.

The compound has the following chemical formula:

  • Molecular Formula : C9H6BrF3N2
  • Molecular Weight : Approximately 241.06 g/mol

The structural features, including the bromine atom and trifluoromethyl group, contribute to its unique reactivity and biological properties. The presence of these functional groups enhances its potential as a pharmacological agent.

Antimicrobial Activity

Research has shown that pyrazole derivatives, including this compound, exhibit promising antimicrobial properties. A study reported that related compounds demonstrated significant inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values as low as 1 µg/mL for certain derivatives . The hydrophobic nature of substituents on the phenyl ring was found to enhance antimicrobial activity.

Anticancer Properties

Compounds containing the pyrazole moiety have been extensively studied for their anticancer activities. A review highlighted that pyrazole derivatives can inhibit the growth of several cancer cell types, including breast and liver cancer cells, with effective antiproliferation activity . For instance, derivatives with specific substitutions showed IC50 values in the nanomolar range against various cancer cell lines, indicating strong potential as anticancer agents.

Anti-inflammatory Effects

Some studies have also reported anti-inflammatory activities associated with pyrazole derivatives. For example, certain compounds exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs . This suggests that this compound may hold therapeutic promise in inflammatory diseases.

Synthesis and Evaluation

The synthesis of this compound typically involves several synthetic routes. One notable method includes a one-pot reaction that integrates various functional groups to yield high-purity products . The biological evaluation of synthesized compounds often involves assessing their potency against specific pathogens or cancer cell lines.

Comparative Analysis of Related Compounds

A comparative study of various pyrazole derivatives revealed differences in biological activity based on structural modifications. The following table summarizes key findings from recent studies:

Compound NameStructural FeaturesMIC/IC50 ValuesBiological Activity
4-Bromo-3-methoxy-1-phenyl-1H-pyrazoleBromine and methoxy substituentsMIC: 1 µg/mLAntimicrobial
4-Chloro-1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazoleChlorine instead of bromineMIC: 0.5 µg/mLAntimicrobial
4-Bromo-3-methyl derivativeMethyl substituentIC50: 0.5 µg/mLAnticancer

This table illustrates how variations in substituents can significantly influence the biological activities of pyrazole derivatives.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The trifluoromethyl and bromine substituents distinguish this compound from analogs. Key comparisons include:

Table 1: Substituent-Driven Property Comparisons
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Reference
4-Bromo-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole Br (4), CF₃-Ph (1) 291.07 High thermal stability; intermediates for drug discovery
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole Br (4), CF₃ (3), CH₃ (1) 243.03 Increased lipophilicity (LogP ~2.5); agrochemical applications
1-(4-Chlorophenyl)-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole Cl-Ph (1), p-tolyl (5), CF₃ (3) 377.79 Enhanced antimicrobial activity; crystal structure validated via SHELX
5-Methyl-4-nitro-1-[4-(trifluoromethoxy)benzyl]-1H-pyrazole NO₂ (4), CF₃O-Bn (1), CH₃ (5) 370.20 Nitro group confers redox activity; potential kinase inhibition

Key Observations :

  • The trifluoromethyl group enhances metabolic stability and electronegativity, making the parent compound more resistant to oxidative degradation than non-fluorinated analogs .
  • Bromine at the 4-position increases molecular polarizability compared to chloro derivatives, influencing crystal packing and intermolecular interactions (e.g., C–Br···π contacts) .

Key Observations :

  • Copper-catalyzed cross-coupling (e.g., Ullmann) is preferred for aryl-bromine bond formation, offering moderate yields and scalability .
  • Methylation with NaH/CH₃I provides high regioselectivity for methoxy-substituted pyrazoles .

Key Observations :

  • The trifluoromethyl group enhances target binding affinity via hydrophobic interactions, as seen in COX-1 inhibitors like SC-560 .
  • Bromine may improve pharmacokinetic profiles by slowing hepatic metabolism compared to chlorine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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